Tetrahydrofuran-3,4-dicarboxylic acid

Description

Significance of Tetrahydrofuran (B95107) Scaffolds in Organic Chemistry

The tetrahydrofuran (THF) ring is a core structural unit in a multitude of natural products and pharmacologically active molecules. researchgate.netnih.gov Saturated oxygen heterocycles are prevalent in bioactive compounds, and the THF framework is known to be a component in molecules exhibiting anticancer, antimicrobial, and antifungal effects. researchgate.net The U.S. Food and Drug Administration (FDA) has approved numerous THF-containing drugs for a range of clinical diseases. nih.gov Beyond its role in medicinal chemistry, THF is a versatile, polar aprotic solvent used extensively in industrial applications and polymer science. wikipedia.orgchemicalbook.com Its ability to dissolve a wide array of compounds and its application as a precursor for polymers underscore its importance. wikipedia.org The development of efficient synthetic strategies to create complex THF-containing molecules remains a primary focus in modern synthetic chemistry. researchgate.netorganic-chemistry.org

Overview of Dicarboxylic Acids as Synthon Platforms

Dicarboxylic acids are organic compounds characterized by the presence of two carboxylic acid (-COOH) functional groups. longdom.org This dual functionality makes them exceptionally versatile building blocks, or synthons, in organic synthesis. longdom.orgresearchgate.net They serve as fundamental starting materials for a variety of valuable polymers, including polyesters and polyamides (such as nylon). longdom.orgnih.gov The reactivity of the carboxylic acid groups allows for their conversion into more reactive intermediates like acid chlorides or anhydrides, which can then be used to form esters, amides, and other functional groups. longdom.org Furthermore, dicarboxylic acids are crucial in supramolecular chemistry, where they can form predictable non-covalent interactions (synthons) to build larger, organized structures, such as cocrystals. researchgate.netresearchgate.net Their ability to participate in reactions like the Diels-Alder reaction to form cyclic compounds further highlights their utility in synthesizing complex molecules for pharmaceuticals and other applications. longdom.org

Unique Structural Features of Tetrahydrofuran-3,4-dicarboxylic Acid and its Derivatives

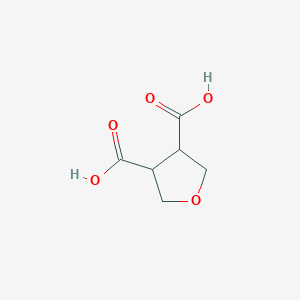

The structure of this compound is defined by a central tetrahydrofuran ring with carboxylic acid groups attached to the C3 and C4 positions. This specific arrangement confers several key features. The presence of two adjacent stereocenters at the C3 and C4 positions means the molecule can exist as stereoisomers (e.g., cis and trans diastereomers), each with distinct three-dimensional shapes that can influence their physical properties and biological interactions. The polarity of the ether oxygen in the THF ring, combined with the two polar carboxylic acid groups, makes the molecule water-miscible. The adjacent positioning of the carboxyl groups can also facilitate intramolecular hydrogen bonding and allows the molecule to act as a chelating agent for metal ions. These features make it a potentially valuable monomer for creating polymers with specific stereochemistry and functionality.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 71034-99-6 (trans-isomer) guidechem.com |

| Molecular Formula | C6H8O5 guidechem.com |

| Molecular Weight | 160.12 g/mol guidechem.com |

Historical Context of Research on Tetrahydrofuran Dicarboxylic Acids

Research into tetrahydrofuran-based compounds has a long history, initially driven by the industrial utility of THF itself as a solvent and polymer precursor. wikipedia.org The synthesis of THF was advanced by processes developed by companies like DuPont, which involved the catalytic hydrogenation of maleic anhydride (B1165640). wikipedia.org Scientific interest in substituted tetrahydrofurans, including those with carboxylic acid groups, grew with the discovery of the THF motif in numerous complex natural products. wikipedia.org

While specific historical research focusing exclusively on the 3,4-dicarboxylic acid isomer is not extensively documented in readily available literature, significant work has been done on related isomers, which provides context for the field. For instance, 2,5-Furandicarboxylic acid (FDCA), a bio-based monomer, can be hydrogenated to produce 2,5-Tetrahydrofurandicarboxylic acid (THFDCA), a compound explored for creating polymers with enhanced flexibility and durability. sugar-energy.com Furthermore, synthetic methodologies have been explicitly developed for other isomers, such as an efficient synthesis for 2-substituted-(2R,3R,5R)-tetrahydrofuran-3,5-dicarboxylic acid derivatives, published in the early 2000s. nih.govacs.org This body of work on related isomers demonstrates a continued and evolving interest in using functionalized THF rings as building blocks for new materials and complex molecules.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tetrahydrofuran |

| 2,5-Furandicarboxylic acid (FDCA) |

| 2,5-Tetrahydrofurandicarboxylic acid (THFDCA) |

| Maleic anhydride |

| Tetrahydrofuran-3,5-dicarboxylic acid derivatives |

| Acid chlorides |

| Anhydrides |

| Esters |

| Amides |

| Polyesters |

| Polyamides |

Structure

3D Structure

Properties

Molecular Formula |

C6H8O5 |

|---|---|

Molecular Weight |

160.12 g/mol |

IUPAC Name |

oxolane-3,4-dicarboxylic acid |

InChI |

InChI=1S/C6H8O5/c7-5(8)3-1-11-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10) |

InChI Key |

QUHAOMPZQHGTKN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CO1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Tetrahydrofuran 3,4 Dicarboxylic Acid and Its Derivatives

General Strategies for Tetrahydrofuran (B95107) Ring Construction with Carboxylic Acid Functionality

The formation of a tetrahydrofuran ring bearing carboxylic acid groups can be achieved through several foundational synthetic routes. These strategies often involve either the formation of the heterocyclic ring from an acyclic precursor (cyclization) or the transformation of a related heterocycle, like furan (B31954), into the desired saturated system.

Cyclization reactions represent a direct and common approach to forming the tetrahydrofuran core. These methods rely on the intramolecular formation of an ether linkage from a suitably functionalized linear precursor.

Intramolecular cyclization is a powerful strategy for constructing tetrahydrofuran rings. psu.eduorganic-chemistry.org This approach involves an acyclic precursor containing a hydroxyl group and a reactive moiety, such as a double bond, that can be induced to form the cyclic ether. The stereochemical outcome of these reactions can often be controlled, making them valuable in asymmetric synthesis. psu.edu One common method is the electrophile-induced cyclization of unsaturated alcohols. For instance, unsaturated alcohols and carboxylic acids can be cyclized using chiral selenium electrophiles, which, after removal, yield selenium-free cyclic ethers and lactones. psu.edu This process often proceeds through a bridged seleniranium ion, leading to anti-addition products. psu.edu

Another approach involves the intramolecular radical cyclization of unsaturated carboxylic acids. This methodology can produce substituted tetrahydrofurans through a sequence involving Kolbe decarboxylation, intramolecular radical cyclization, and a radical-radical cross-coupling process. organic-chemistry.org Lewis acids can be employed to control the diastereoselectivity in such radical cyclizations, influencing the formation of cis or trans isomers. diva-portal.org

Table 1: Examples of Intramolecular Cyclization for Tetrahydrofuran Synthesis

| Precursor Type | Reagents/Conditions | Product Type | Key Features |

|---|---|---|---|

| Unsaturated Alcohols/Carboxylic Acids | Chiral Selenium Electrophiles (R*SeX) | Cyclic Ethers/Lactones | Asymmetric cyclization with diastereoselective control. psu.edu |

| Unsaturated Carboxylic Acids | Kolbe Decarboxylation, Radical Cyclization | Substituted Tetrahydrofurans | Involves radical intermediates for C-C and C-O bond formation. organic-chemistry.org |

| γ-Hydroxyalkyl Phenyl Chalcogenides | Tris(trimethylsilyl)silane (TTMSS), AIBN, CO (80 atm) | Tetrahydrofuran-3-ones | Radical carbonylation followed by cyclization. diva-portal.org |

The direct cyclization of dicarboxylic acids to form a tetrahydrofuran ring is less common than the formation of cyclic anhydrides, which is often a competing and more favorable reaction pathway, especially for butanedioic and pentanedioic acids that form stable five- and six-membered anhydrides. libretexts.orgyoutube.com However, under specific catalytic conditions, intramolecular dehydration of certain dicarboxylic acids can yield cyclic ethers. The challenge lies in promoting the formation of the C-O-C ether bond over the C(O)-O-C(O) anhydride (B1165640) linkage. Heterogeneous catalysts, such as niobic acid (Nb₂O₅·nH₂O), have been shown to be effective for the intramolecular dehydration of dicarboxylic acids to their corresponding cyclic anhydrides, a process relevant to bioplastic production. rsc.org While anhydride formation is the primary outcome, the development of selective catalysts for ether formation from diacids remains an area of interest. For example, heating hexanedioic acid can lead to cyclization and decarboxylation to form cyclopentanone, demonstrating that ring formation from diacids can occur under thermal stress, albeit not typically to yield a tetrahydrofuran ring. libretexts.org

Table 2: Competing Cyclization Pathways for Dicarboxylic Acids

| Dicarboxylic Acid | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|

| Butanedioic Acid | Heat | Succinic Anhydride (5-membered ring) | libretexts.org |

| Pentanedioic Acid | Heat | Glutaric Anhydride (6-membered ring) | libretexts.org |

| Hexanedioic Acid | Heat, Ba(OH)₂ | Cyclopentanone (decarboxylation and cyclization) | libretexts.org |

| Various Dicarboxylic Acids | Nb₂O₅·nH₂O (Heterogeneous Lewis Acid Catalyst) | Corresponding Cyclic Anhydrides | rsc.org |

Furan and its derivatives serve as versatile starting materials for the synthesis of saturated heterocycles like tetrahydrofuran. This strategy involves an initial ring-opening of the aromatic furan, followed by chemical modification and subsequent re-cyclization to the desired tetrahydrofuran scaffold. The furan ring can be susceptible to acid-catalyzed ring-opening in aqueous solutions. researchgate.netacs.org This process typically begins with the protonation at the α-carbon, which is the rate-limiting step, followed by nucleophilic attack by water to form dihydrofuranol intermediates. acs.org Subsequent protonation and ring-opening lead to linear compounds like 4-hydroxy-2-butenal. acs.org

These linear intermediates can then be re-functionalized and cyclized. For instance, the hydrogenation of furan on a Pd(111) surface can lead to tetrahydrofuran (THF) or, through ring-opening of a hydrofuran intermediate, to 1-butanol. rsc.org Catalytic systems have been developed for the ring-opening hydrogenation of furan derivatives, using transition metal oxides as the ring-opening active center and metals like Pt, Pd, or Ni for hydrogenation, to produce diols such as 1,5-pentanediol. google.com These methods highlight the potential to open the furan ring and subsequently form a saturated five-membered ring with different functionalities.

Cyclization Reactions

Targeted Synthesis of Tetrahydrofuran-3,4-dicarboxylic Acid Scaffolds

More direct and highly controlled methods have been developed for the specific synthesis of the this compound framework. The Diels-Alder reaction is a cornerstone of this approach.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings, and its application with furan as the diene provides a classic route to 7-oxabicyclo[2.2.1]heptene derivatives. rsc.orgmasterorganicchemistry.com Although furan is often considered a poor diene due to its aromatic stability, it readily reacts with highly reactive dienophiles like maleic anhydride. youtube.comstudylib.net This specific reaction produces an exo-adduct, exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, which is a direct precursor to cis-tetrahydrofuran-3,4-dicarboxylic acid.

The transformation of this Diels-Alder adduct into the target molecule involves the saturation of the double bond and the opening of the anhydride. The double bond can be readily hydrogenated under standard conditions (e.g., using H₂ with a palladium on carbon catalyst). Subsequent hydrolysis of the anhydride group under either acidic or basic conditions yields the desired cis-tetrahydrofuran-3,4-dicarboxylic acid.

This strategy has been applied to the synthesis of related structures. For example, a derivative, 2,5-bis-(4-hydroxy-3-methoxyphenyl)-tetrahydrofuran-3,4-dicarboxylic acid, was synthesized from a precursor dimethyl ester, which was formed via hydrogenation of the double bond of a Diels-Alder-type adduct, followed by saponification of the ester groups to yield the dicarboxylic acid. rsc.org Similarly, other research shows that the 7-oxabicyclo[2.2.1]heptene framework can be converted into tetrahydrofuran derivatives through oxidative ring opening, demonstrating the versatility of these bicyclic intermediates. nih.govacs.orgacs.org

Table 3: Synthesis via Diels-Alder Reaction

| Diene | Dienophile | Adduct | Subsequent Transformations | Final Product |

|---|

Oxidative Approaches to Tetrahydrofuran Carboxylic Acids

Oxidative methods provide a direct route to tetrahydrofuran carboxylic acids from hydroxylated precursors. A notable sustainable approach is the synthesis of tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), a structural analogue of the target compound, from the bio-based chemical 5-(hydroxymethyl)furfural (HMF). acs.org This process involves the initial hydrogenation of HMF to yield tetrahydrofuran-2,5-dimethanol (THFDM), which is then subjected to selective aerobic oxidation. acs.orgrsc.org

Researchers have successfully utilized hydrotalcite (HT)-supported gold nanoparticle catalysts for this transformation in water, achieving a high yield of THFDCA (91%) at 110 °C under 30 bar of air pressure without the need for a homogeneous base. acs.org The reaction proceeds through the oxidation of one alcohol group to a carboxylic acid, forming 5-hydroxymethyl tetrahydrofuran-2-carboxylic acid as an intermediate, which is then further oxidized. acs.org Another efficient system employs a Pt/OMS-2 catalyst (platinum on manganese oxide octahedral molecular sieves) for the base-free aerobic oxidation of THFDM. rsc.orgrsc.org This method can achieve a 100% conversion of THFDM and a 95.1% yield of THFDCA under relatively mild conditions (100 °C, 0.1 MPa O₂). rsc.org The efficacy of the Pt/OMS-2 catalyst is attributed to the Mars-van Krevelen (MvK) mechanism, where oxygen vacancies on the catalyst support enhance the mobility of surface lattice oxygen, facilitating the oxidation process. rsc.orgrsc.org

Additionally, palladium-based systems, such as Pd/C, can be used to oxidize precursors like 3-hydroxytetrahydrofuran (B147095) to yield tetrahydrofuran-3-carboxylic acid.

Derivatization of Precursor Tetrahydrofuran Rings

A powerful strategy for creating substituted tetrahydrofuran dicarboxylic acids involves the manipulation of pre-existing cyclic or bicyclic precursors. This approach offers excellent control over the relative stereochemistry of the final product. acs.org An efficient synthesis of 2-substituted (±)-(2R,3R,5R)-tetrahydrofuran-3,5-dicarboxylic acid derivatives has been developed starting from 5-norborne-2-ol. acs.orgnih.govacs.org

The key steps in this sequence involve:

Transformation of the starting material into a key bicyclic intermediate, (±)-methyl 5,6-exo,exo-(isopropylidenedioxy)-2-oxabicyclo[2.2.1]heptane-3-exo-carboxylate. acs.orgacs.org

Manipulation of the substituent at the 3-position of this bicyclic system. acs.org

An oxidative ring-opening of the bicyclic ether, catalyzed by a Ruthenium(III) chloride and sodium periodate (B1199274) (RuCl₃/NaIO₄) system, which yields the desired tetrahydrofuran-3,5-dicarboxylic acid derivatives with complete control of the relative stereochemistry. acs.orgnih.govacs.org

This methodology highlights how complex precursors can be derivatized through a series of controlled chemical transformations to generate highly functionalized tetrahydrofuran structures. acs.org

Carbonylation Reactions for Carboxylic Acid Introduction

Carbonylation reactions, which involve the introduction of a carbonyl group (C=O) using carbon monoxide, represent a fundamental method for synthesizing carboxylic acids. youtube.com In the context of tetrahydrofuran synthesis, palladium(II)-mediated intramolecular alkoxycarbonylation is a stereoselective method for forming functionalized tetrahydrofuran rings from hydroxyalkenes. acs.org

The general principle involves the reaction of an organic electrophile, such as an alcohol or halide, with carbon monoxide in the presence of a transition metal catalyst, typically palladium or nickel. youtube.com The process initiates with the formation of a carbocation or an organometallic intermediate, which then reacts with carbon monoxide to form an acylium cation or an acyl complex. youtube.com Subsequent reaction with water or another nucleophile yields the carboxylic acid derivative. youtube.com These reactions are truly catalytic, as the palladium or nickel in the zero-oxidation state is regenerated without the need for an external reducing agent. youtube.com This strategy can be applied to a wide range of substrates, including alkenes, alkynes, and epoxides, to introduce carboxylic acid functionalities. youtube.com

Synthesis of Substituted Tetrahydrofuran-3,4-dicarboxylate Derivatives

The synthesis of substituted versions of the core this compound structure allows for the creation of a diverse library of compounds, often serving as key intermediates for complex natural products like lignans (B1203133). thieme-connect.com

Synthesis of Aryl-Substituted Tetrahydrofuran-3,4-dicarboxylates

A stereoselective and convenient route has been developed for synthesizing asymmetric 2-aryltetrahydrofuran-3,4-dicarboxylate derivatives. thieme-connect.com These compounds are valuable precursors for lignans and other natural products containing a tetrahydrofuran ring. thieme-connect.com The synthetic pathway consists of two main steps:

Diels-Alder Reaction: The process begins with a Diels-Alder reaction between a 2-aryl-4-phenyloxazole and dimethyl acetylenedicarboxylate. This reaction is heated to 140-145 °C and yields a dimethyl 2-arylfuran-3,4-dicarboxylate. thieme-connect.com

Catalytic Hydrogenation: The resulting furan derivative is then subjected to catalytic hydrogenation using a 10% Palladium-on-carbon (Pd-C) catalyst under hydrogen pressure (100 MPa) at 100 °C. This step reduces the furan ring to a tetrahydrofuran ring, yielding the final 2-aryltetrahydrofuran-3,4-dicarboxylate product in high yields. thieme-connect.com

The following table summarizes the results for the synthesis of various aryl-substituted tetrahydrofuran-3,4-dicarboxylates.

| Aryl Substituent | Intermediate (Furan) Yield | Final Product (Tetrahydrofuran) Yield |

| 4-Methoxyphenyl | 81.0% | 91.2% |

| 3,4-Methylenedioxyphenyl | 78.2% | 89.5% |

| 3,4-Dimethoxyphenyl | 76.5% | 88.7% |

| Phenyl | 83.4% | 92.3% |

Data sourced from a study on the stereoselective synthesis of 2-aryltetrahydrofuran-3,4-dicarboxylate derivatives. thieme-connect.com

Synthesis of 2,5-Bis-substituted Tetrahydrofuran-3,4-dicarboxylic Acids

Methods for synthesizing 2,5-bis-substituted tetrahydrofuran-3,4-dicarboxylic acids are of interest due to their presence in natural structures, such as those implicated in plant cell wall cross-linking. rsc.org One such compound, 2,5-bis-(4-hydroxy-3-methoxyphenyl)-tetrahydrofuran-3,4-dicarboxylic acid, has been identified and synthesized. rsc.org Its synthesis was achieved through a pathway involving the coupling of a cinnamate (B1238496) ester with a β-ketoester. rsc.org The final steps included debenzylation and hydrogenation over a 10% Pd/C catalyst, followed by saponification with sodium hydroxide (B78521) to yield the target dicarboxylic acid. rsc.org

Another significant route is the bio-based synthesis of tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) from tetrahydrofuran-2,5-dimethanol (THFDM). acs.org This method utilizes aerobic oxidation with specific catalysts.

The table below details the conditions and outcomes for this catalytic oxidation.

| Catalyst | Temperature | Pressure | Time | THFDM Conversion | THFDCA Yield |

| Au/HT | 110 °C | 30 bar air | 7 h | >99% | 91% |

| Pt/OMS-2 | 100 °C | 0.1 MPa O₂ | 3 h | 100% | 95.1% |

Data sourced from studies on the aerobic oxidation of THFDM. acs.orgrsc.org

Convergent and Divergent Synthetic Routes to Complex this compound Architectures

The construction of complex molecules containing the this compound scaffold can be approached through either convergent or divergent synthetic strategies. A divergent synthesis is defined as a method where a common, advanced intermediate can be transformed into multiple distinct target compounds. nih.gov This approach is highly efficient for creating families of structurally related natural products or analogues for structure-activity relationship studies. nih.gov

An example of a divergent approach can be seen in the synthesis of 2-substituted (±)-(2R,3R,5R)-tetrahydrofuran-3,5-dicarboxylic acid derivatives. acs.org Here, a key bicyclic intermediate, (±)-methyl 5,6-exo,exo-(isopropylidenedioxy)-2-oxabicyclo[2.2.1]heptane-3-exo-carboxylate, serves as a versatile platform. acs.orgacs.org The substituents on this common intermediate can be chemically manipulated through various reactions before the final oxidative ring-opening step. acs.org This allows for the generation of a wide array of differently substituted tetrahydrofuran dicarboxylic acids from a single precursor pathway.

Conversely, a convergent synthesis involves the independent preparation of two or more complex fragments of the target molecule, which are then joined together in a later stage. The synthesis of 2-aryltetrahydrofuran-3,4-dicarboxylates illustrates this concept. thieme-connect.com In this route, the aryl-substituted oxazole (B20620) and the dienophile (dimethyl acetylenedicarboxylate) are prepared or sourced separately. thieme-connect.com They are then combined in the crucial Diels-Alder reaction to assemble the core furan-dicarboxylate structure, which is subsequently hydrogenated. thieme-connect.com This strategy of bringing together distinct, pre-synthesized components is a hallmark of convergent synthesis.

Stereochemical Aspects and Enantioselective Synthesis of Tetrahydrofuran 3,4 Dicarboxylic Acid Architectures

Elucidation of Stereoisomers of Tetrahydrofuran-3,4-dicarboxylic Acid

A molecule with 'n' stereocenters can have a maximum of 2ⁿ stereoisomers. libretexts.org For this compound, the carbon atoms at positions 3 and 4 are chiral centers, meaning it can exist as up to four distinct stereoisomers. These stereoisomers are categorized into diastereomers and enantiomers.

Diastereomers are stereoisomers that are not mirror images of each other. byjus.com For a 3,4-disubstituted tetrahydrofuran (B95107), the relative orientation of the two carboxyl groups gives rise to two diastereomers: cis and trans.

Cis Isomer : In the cis diastereomer, the two carboxylic acid groups are located on the same face of the five-membered ring. This isomer itself is chiral and exists as a pair of enantiomers: (3R,4S)-Tetrahydrofuran-3,4-dicarboxylic acid and (3S,4R)-Tetrahydrofuran-3,4-dicarboxylic acid. Note that the cis configuration does not result in a meso compound in this case because the ring itself lacks a plane of symmetry that would bisect the C3-C4 bond.

Trans Isomer : In the trans diastereomer, the two carboxylic acid groups are on opposite faces of the ring. This diastereomer is also chiral and exists as a pair of enantiomers: (3R,4R)-Tetrahydrofuran-3,4-dicarboxylic acid and (3S,4S)-Tetrahydrofuran-3,4-dicarboxylic acid.

These diastereomers possess different physical properties, such as melting points, boiling points, and solubility, which allows for their separation by standard laboratory techniques like chromatography or crystallization. byjus.com

Enantiomers are non-superimposable mirror images that have identical physical properties in an achiral environment, making their separation challenging. libretexts.org The process of separating a racemic mixture (a 50:50 mixture of enantiomers) is known as resolution. libretexts.org

A widely used method for the resolution of carboxylic acids is through the formation of diastereomeric salts. nii.ac.jp This involves reacting the racemic mixture of this compound with an enantiomerically pure chiral base. libretexts.org The resulting products are diastereomeric salts, which, like other diastereomers, have different solubilities and can be separated by fractional crystallization. libretexts.orgnii.ac.jp Once the diastereomeric salts are separated, treatment with a strong acid regenerates the individual, enantiomerically pure carboxylic acids. libretexts.org

Table 1: Common Chiral Resolving Agents for Acids

| Chiral Base | Structure | Typical Application |

| (R)-(+)-1-Phenylethylamine | C₈H₁₁N | A versatile and common resolving agent for a wide range of racemic acids. libretexts.org |

| (S)-(-)-1-Phenylethylamine | C₈H₁₁N | The enantiomer of the above, used to isolate the other enantiomer of the acid. sigmaaldrich.com |

| Brucine | C₂₃H₂₆N₂O₄ | A natural alkaloid used for resolving acidic compounds. |

| (1R,2S)-(-)-Ephedrine | C₁₀H₁₅NO | A chiral amino alcohol frequently used in diastereomeric salt formation. sigmaaldrich.com |

| (+)-Cinchonine | C₁₉H₂₂N₂O | A cinchona alkaloid that serves as a chiral base for resolution. |

Asymmetric Synthetic Strategies

To avoid the often tedious process of resolution and to directly synthesize a specific desired stereoisomer, chemists employ asymmetric synthesis. These strategies utilize chiral information from a catalyst or a reagent to influence the stereochemical outcome of a reaction.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

In the context of synthesizing chiral tetrahydrofurans, an auxiliary can be attached to a precursor molecule to direct a cyclization or a key bond-forming step. For example, chiral oxazolidinones, as developed by Evans, can be acylated with a precursor acid. wikipedia.org The resulting imide can then undergo a stereoselective reaction, such as an alkylation or an aldol (B89426) reaction, where the bulky auxiliary blocks one face of the enolate, forcing the electrophile to approach from the less hindered side. wikipedia.org A synthesis of a substituted tetrahydrofuran might involve a chiral auxiliary to set the stereochemistry of a side chain on an acyclic precursor, which then directs the subsequent intramolecular cyclization to form the ring with high diastereoselectivity.

Table 2: Examples of Chiral Auxiliaries

| Auxiliary | Class | Key Feature |

| Evans' Oxazolidinones | Oxazolidinone | Directs stereoselective alkylations, aldol, and Michael additions via a rigid chelated transition state. sigmaaldrich.comwikipedia.org |

| Camphorsultam | Sulfonamide | Provides high stereoselectivity in a variety of reactions, including Diels-Alder and conjugate additions. |

| Pseudoephedrine | Amino alcohol | Forms amides that can be deprotonated and alkylated with high diastereoselectivity to create chiral carboxylic acids. wikipedia.org |

| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Hydrazine | Forms chiral hydrazones that undergo stereoselective α-alkylation. |

Organocatalytic Enantioselective Routes

Organocatalysis is a branch of catalysis that uses small, chiral organic molecules to accelerate chemical reactions enantioselectively. scienceopen.com These catalysts operate through various activation modes, such as the formation of transient enamines or iminium ions, or through non-covalent interactions like hydrogen bonding. scienceopen.comnih.gov

For the synthesis of chiral tetrahydrofurans, an organocatalytic approach could involve an intramolecular cycloetherification. For instance, cinchona alkaloid-derived thiourea (B124793) catalysts can activate ε-hydroxy-α,β-unsaturated ketones. organic-chemistry.org The thiourea moiety activates the substrate through hydrogen bonding, facilitating the conjugate addition of the hydroxyl group to the enone system in a highly enantioselective manner, thereby forming the chiral tetrahydrofuran ring. organic-chemistry.org Such strategies offer a powerful means to construct the core structure with high enantiomeric excess under mild reaction conditions. nih.gov

Table 3: Common Organocatalytic Strategies for Heterocycle Synthesis

| Catalyst Type | Activation Mode | Example Reaction |

| Proline and its derivatives | Enamine/Iminium Catalysis | Michael additions, Aldol reactions, Mannich reactions. scienceopen.com |

| Chiral Phosphoric Acids (e.g., TRIP) | Brønsted Acid Catalysis | Cyclizations, Pictet-Spengler reactions, Hantzsch synthesis. scienceopen.comnih.gov |

| Thiourea Derivatives | Hydrogen Bond Donation | Michael additions, Diels-Alder reactions, aza-Henry reactions. |

| Cinchona Alkaloids | Brønsted Base/Nucleophilic Catalysis | Conjugate additions, cycloetherifications. organic-chemistry.org |

Metal-Catalyzed Asymmetric Synthesis of Tetrahydrofuran Derivatives

Transition metal catalysis is a cornerstone of modern asymmetric synthesis. acs.org In this approach, a metal center, complexed with a chiral ligand, activates the substrates and orchestrates the bond-forming events within a chiral environment, leading to an enantiomerically enriched product. acs.org

Several metal-catalyzed methods are effective for synthesizing chiral tetrahydrofurans. organic-chemistry.org

Palladium-Catalyzed Cyclizations : A powerful strategy involves the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl or vinyl halides. This process can form both a C-C and a C-O bond in a single operation, often with high levels of diastereoselectivity, to produce substituted tetrahydrofurans. nih.gov

Copper-Catalyzed Reactions : Copper complexes with chiral ligands can catalyze sequential reactions, such as an asymmetric Henry reaction followed by an iodocyclization, to afford polysubstituted tetrahydrofuran derivatives with excellent yields and high enantioselectivities (up to 97% ee). chemistryviews.org

Rhodium-Catalyzed Cycloadditions : Rhodium catalysts can promote the [3+2] cycloaddition between carbonyl ylides and alkenes. The use of chiral rhodium complexes enables these transformations to be carried out asymmetrically, providing access to complex and enantioenriched tetrahydrofuran structures. nih.gov

Nickel-Catalyzed C-H Functionalization : Recent advances have demonstrated that dual photo-HAT/nickel catalysis can achieve the enantioselective C(sp³)–H functionalization of simple oxacycles, allowing for the direct construction of enantiomerically enriched tetrahydrofuran derivatives from abundant feedstocks. organic-chemistry.org

Table 4: Selected Metal-Catalyzed Asymmetric Syntheses of Tetrahydrofurans

| Metal/Ligand System | Reaction Type | Product Type | Reference |

| Pd / Chiral Phosphine | Intramolecular Alkene Insertion | Substituted Tetrahydrofurans | nih.gov |

| Cu / Chiral Box Ligand | Sequential Henry Reaction/Iodocyclization | Polysubstituted Tetrahydrofurans | chemistryviews.org |

| Rh / Chiral Carboxylate | [3+2] Cycloaddition of Carbonyl Ylides | Fused/Substituted Tetrahydrofurans | nih.gov |

| Ni / Chiral Pyridyloxazoline | Photoredox C-H Functionalization | Functionalized Tetrahydrofurans | organic-chemistry.org |

Enzymatic Resolution Techniques for Tetrahydrofuran Dicarboxylic Acids

Enzymatic resolution is a powerful technique for obtaining enantiomerically pure compounds, leveraging the high stereoselectivity of enzymes. For dicarboxylic acids within the tetrahydrofuran family and their precursors, this method offers a green and efficient pathway to chiral molecules. Kinetic resolution, including dynamic kinetic resolution, is a common approach where an enzyme selectively catalyzes the transformation of one enantiomer from a racemic mixture, allowing for the separation of the unreacted enantiomer or the newly formed product.

A pertinent example is the dynamic kinetic resolution of 5-hydroxy-2(5H)-furanones, which serve as valuable precursors for the synthesis of enantiopure D-ring components of strigolactone analogues. ru.nl In this process, a lipase (B570770) mediates an asymmetric transformation using an acyl donor. The labile stereogenic center at C-5 of the furanone allows for the interconversion of its enantiomers through mutarotation. This dynamic process enables the enzyme to continuously convert the racemate into a single desired enantiomer of the corresponding 5-acetoxy-2(5H)-furanone, theoretically achieving a 100% yield. ru.nl

The lipase from Pseudomonas cepacia (lipase PS) has been effectively used with vinyl acetate (B1210297) as an irreversible acyl donor in dichloromethane. ru.nl Studies show that while methyl substituents on the furanone ring can negatively impact the reaction rate, higher temperatures can significantly accelerate the process without compromising the high enantioselectivity. ru.nl The enantiomeric excess (e.e.) remains constant throughout the reaction, indicating that the stereoinversion is substantially faster than the enzymatic acetylation. ru.nl

| Entry | Substrate | Time | Temp (°C) | e.e. (%) | Product |

|---|---|---|---|---|---|

| 1 | 4a | 48 h | 20 | 84 | (-) 5a |

| 2 | 4a | 150 h | 20 | 84 | (-) 5a |

| 3 | 4b | 28 d | 35 | 78 | (-) 5b |

| 4 | 4c | 166 h | 30 | 84 | (-) 5c |

| 5 | 4d | 168 h | 30 | 86 | (-) 5d |

Another relevant enzymatic approach is the kinetic resolution of racemic esters via enantioselective hydrolysis. For instance, (R)-tetrahydrofuran-2-carboxylic acid has been prepared through the kinetic resolution of its racemic ethyl ester, ethyl (±)-tetrahydrofuran-2-carboxylate, catalyzed by an Aspergillus melleus protease. researchgate.net This reaction yielded the desired (R)-acid with a high enantiomeric excess (93.9% e.e.) and a 35% yield, demonstrating the utility of enzymatic hydrolysis for resolving tetrahydrofuran-based carboxylic acid derivatives. researchgate.net These enzymatic strategies, proven effective for closely related tetrahydrofuran structures and their precursors, represent key methodologies applicable to the stereoselective synthesis of chiral tetrahydrofuran-3,4-dicarboxylic acids.

Control of Relative Stereochemistry in this compound Synthesis

Controlling the relative stereochemistry at the C3 and C4 positions is a critical challenge in the synthesis of substituted tetrahydrofurans, including this compound. Various synthetic strategies have been developed to achieve high diastereoselectivity, primarily through intramolecular cyclization reactions where the stereochemical outcome is directed by the substrate, reagents, or catalyst.

Palladium-catalyzed reactions are prominent in the stereoselective synthesis of the tetrahydrofuran core. A method involving the reaction of γ-hydroxy alkenes with aryl bromides, catalyzed by palladium, forms both a C-C and a C-O bond in a single step with diastereoselectivities reaching over 20:1. organic-chemistry.org The mechanism is believed to proceed through the intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.org Furthermore, Pd-catalyzed tandem oxidative cyclization can be controlled by introducing a hydrogen-bond acceptor in the substrate, which enhances both reactivity and diastereoselectivity in the formation of highly substituted tetrahydrofurans. acs.org

A distinct approach involves the thermal transformation of 3,3-dicyano-1,5-dienes that bear tert-butyl carbonates. This method yields 2,3,4-trisubstituted tetrahydrofurans through a sequence of a Cope rearrangement, Boc deprotection, and an intramolecular oxy-Michael addition. nsf.gov The stereochemical outcome of this transformation is highly dependent on the geometry of the starting diene. For example, the E- and Z-isomers of a diene precursor react diastereoselectively to produce different major diastereomers of the tetrahydrofuran product. The observed stereochemistry can be rationalized using a Zimmerman−Traxler model for the transition state, leading to a product where the malononitrile (B47326) group adopts a pseudo-equatorial position. nsf.gov

| Starting Material | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| E-1a | 3a | 70 | 10:1 |

| Z-1a | iso-3a | 86 | 10:1 |

| 1e (α-isopropyl group) | 3e | 50 | 9:1 |

The stereochemistry of additions to lactone precursors also provides a route to controlling the final tetrahydrofuran structure. In the synthesis of the lignan (B3055560) (±)-dihydrosesamin, which features a 2,3-trans-3,4-cis trisubstituted tetrahydrofuran core, the stereochemistry of additions to 3-arylidene lactones was found to be controlled by the substituent at the C5 position rather than the C4 position. rsc.org This finding dictates the use of a 4,5-cis-lactone precursor to achieve the desired cis,cis geometry between the new substituents at C2 and C3, which is then followed by epimerization at C2 to furnish the final target stereochemistry. rsc.org

Additionally, reagent-based stereocontrol is a viable strategy. The use of zinc enolates, prepared from alkali metal enolates and zinc chloride (ZnCl₂), can control the stereochemistry in aldol condensation reactions that may precede cyclization to form the tetrahydrofuran ring. wikipedia.org This control is attributed to the formation of a chelate structure involving the zinc atom, which favors the formation of one diastereomer over another. wikipedia.org These diverse methods highlight the importance of carefully selecting precursors, catalysts, and reaction conditions to dictate the relative stereochemistry in the synthesis of complex tetrahydrofuran architectures like this compound.

Reaction Mechanisms and Chemical Transformations of Tetrahydrofuran 3,4 Dicarboxylic Acid Systems

Reactivity of Carboxylic Acid Functionalities

The presence of two carboxylic acid groups on the tetrahydrofuran (B95107) ring dictates a significant portion of the reactivity of tetrahydrofuran-3,4-dicarboxylic acid. These functional groups are susceptible to a variety of transformations typical of carboxylic acids.

Esterification of this compound can be achieved through several methods, with the Fischer esterification being a common approach. This reaction involves treating the dicarboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The equilibrium nature of the Fischer esterification often necessitates the use of a large excess of the alcohol or the removal of water to drive the reaction to completion. masterorganicchemistry.com For instance, the reaction of a dicarboxylic acid like adipic acid with an alcohol under acidic conditions yields the corresponding diester. masterorganicchemistry.com

Alternative esterification methods include reaction with dialkyl dicarbonates in the presence of a Lewis acid catalyst like magnesium chloride. organic-chemistry.org This method proceeds through the formation of a carboxylic anhydride (B1165640) intermediate. organic-chemistry.org For specialized applications, coupling reagents such as TBTU, TATU, or COMU can be used to facilitate ester formation from carboxylic acids and alcohols, including phenols, at room temperature. organic-chemistry.org

An efficient synthesis of 2-substituted (±)-(2R,3R,5R)-tetrahydrofuran-3,5-dicarboxylic acid derivatives has been developed, which involves the formation of a methyl ester at one of the carboxylic acid positions. nih.gov

The following table summarizes various reagents and conditions used for esterification reactions of carboxylic acids.

| Reagent/Catalyst | Conditions | Product | Reference |

| Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Equilibrium conditions, often with excess alcohol | Ester | masterorganicchemistry.commasterorganicchemistry.com |

| Dialkyl dicarbonates, Lewis Acid (e.g., MgCl₂) | - | Ester | organic-chemistry.org |

| TBTU, TATU, or COMU, Organic Base | Room temperature | Ester | organic-chemistry.org |

This table provides a summary of general esterification methods applicable to carboxylic acids and does not represent specific reactions performed on this compound itself.

The carboxylic acid functionalities of this compound can be converted to amides. Direct amidation by heating a carboxylic acid with an amine is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. rsc.orgjackwestin.com To overcome this, dehydrating agents or coupling reagents are frequently employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) facilitate the formation of an amide by activating the carboxylic acid to form a good leaving group, which is then displaced by an amine. jackwestin.com Propanephosphonic acid anhydride (T3P) is another effective reagent for promoting amidation. nih.gov

Catalytic methods have also been developed. For example, titanium tetrafluoride (TiF₄) has been shown to catalyze the direct amidation of both aromatic and aliphatic carboxylic acids with various amines in good to excellent yields. rsc.org This method is notable for its efficiency, with aliphatic acids often reacting faster and requiring lower catalyst loading than aromatic acids. rsc.org

A patent describes the synthesis of 3-amino-tetrahydrofuran-3-carboxylic acid amide derivatives, highlighting the importance of this class of compounds. google.com

The table below outlines common reagents used for the amidation of carboxylic acids.

| Reagent/Catalyst | Conditions | Product | Reference |

| Dicyclohexylcarbodiimide (DCC) | - | Amide | jackwestin.com |

| Propanephosphonic acid anhydride (T3P) | - | Amide | nih.gov |

| Titanium tetrafluoride (TiF₄) | Refluxing toluene | Amide | rsc.org |

This table provides a summary of general amidation methods applicable to carboxylic acids and does not represent specific reactions performed on this compound itself.

The carboxylic acid groups of this compound can be reduced to primary alcohols. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to alcohols. wikipedia.org However, its high reactivity can lead to a lack of selectivity with other functional groups. commonorganicchemistry.com

Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are often preferred for the selective reduction of carboxylic acids in the presence of other functional groups like esters. commonorganicchemistry.comacs.org The reaction with BH₃-THF is typically rapid and convenient. acs.org It's important to use fresh BH₃-THF as it can decompose, leading to incomplete reactions. reddit.com An alternative two-step procedure involves the activation of the carboxylic acid followed by reduction with sodium borohydride (B1222165) (NaBH₄). commonorganicchemistry.com

The successful reduction of a related compound, tetrahydrofuran-2,5-dimethanol, highlights the feasibility of converting the diacid to the corresponding diol. acs.org

The following table summarizes common reducing agents for carboxylic acids.

| Reducing Agent | Key Features | Product | Reference |

| Lithium aluminum hydride (LiAlH₄) | Powerful, non-selective | Primary Alcohol | wikipedia.org |

| Borane-tetrahydrofuran (BH₃-THF) | Selective for carboxylic acids over esters | Primary Alcohol | commonorganicchemistry.comacs.org |

| Borane-dimethyl sulfide (BH₃-SMe₂) | More stable than BH₃-THF | Primary Alcohol | commonorganicchemistry.com |

| 1) Activation, 2) Sodium borohydride (NaBH₄) | Useful for substrates with incompatible functional groups | Primary Alcohol | commonorganicchemistry.com |

This table provides a summary of general reduction methods applicable to carboxylic acids and does not represent specific reactions performed on this compound itself.

Transformations of the Tetrahydrofuran Ring

The tetrahydrofuran ring itself can undergo chemical transformations, although it is generally more stable than its unsaturated precursor, furan (B31954).

The tetrahydrofuran ring can be opened under certain conditions. For instance, cyclic ethers like tetrahydrofuran can be cleaved by treatment with sulfuric acid and acetic anhydride at room temperature to yield diacetoxyalkanes. researchgate.net Theoretical studies have investigated the ring-opening of tetrahydrofuran by frustrated Lewis pairs (FLPs), suggesting that certain aluminum/phosphorus-based FLPs can facilitate this reaction. nih.govacs.org The reaction of a boryl triflate with nucleophiles in THF can also lead to the insertion of THF with ring opening. rsc.org The cationic ring-opening polymerization of tetrahydrofuran can be catalyzed by solid acids like tungstophosphoric acid, often requiring an activator like acetic anhydride. nih.gov

This compound can be synthesized by the hydrogenation of its unsaturated precursor, furan-3,4-dicarboxylic acid. epa.gov The catalytic hydrogenation of the furan ring is a common method for producing tetrahydrofuran derivatives. wikipedia.org For example, 2,5-furandicarboxylic acid (FDCA) can be selectively hydrogenated to 2,5-tetrahydrofurandicarboxylic acid (THFDCA). sugar-energy.com This process typically employs a specialized catalyst to ensure the saturation of the furan ring while preserving the carboxylic acid groups. sugar-energy.com A process for purifying crude furan-2,5-dicarboxylic acid involves a mild hydrogenation step. google.com

Derivatization of the Cyclic Ether Moiety

The cyclic ether component of this compound and its derivatives can undergo specific transformations, primarily involving the cleavage of the C-O bond. These reactions often require strong acidic conditions or the use of specific reagents to activate the otherwise relatively inert ether linkage. libretexts.orglibretexts.org

One of the most common reactions involving the ether moiety is acidic cleavage. libretexts.org Under the influence of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), the ether oxygen is protonated, forming a good leaving group. libretexts.orglibretexts.org Subsequently, a nucleophilic substitution reaction occurs. The reaction pathway, whether it proceeds via an S(_N)1 or S(_N)2 mechanism, is largely determined by the structure of the substituents on the tetrahydrofuran ring and the nature of the strong acid used. libretexts.orglibretexts.org For instance, in ethers with primary alkyl substituents, the reaction typically follows an S(_N)2 pathway where the halide ion attacks the less sterically hindered carbon. libretexts.org If a tertiary alkyl group is present, an S(_N)1 mechanism is more likely, proceeding through a stable carbocation intermediate. libretexts.org

Ring-opening reactions can also be achieved using other catalytic systems. For example, cyclic ethers like tetrahydrofuran can be cleaved at room temperature using a mixture of sulfuric acid and acetic anhydride, which yields diacetoxyalkanes. researchgate.net Furthermore, frustrated Lewis pairs (FLPs) have been theoretically studied for their potential to activate and open the tetrahydrofuran ring. nih.govacs.org These systems, which feature sterically hindered Lewis acids and bases, can interact with the ether oxygen, facilitating ring cleavage. nih.govacs.org The efficiency of this process is related to the distance between the Lewis acidic and basic centers in the FLP. acs.org In some cases, the ring-opening of tetrahydrofuran can be coupled with other reactions, such as in the presence of a boryl triflate and an aryloxide, leading to the incorporation of the -(CH(_2))(_4)O- unit into a new molecule. rsc.org

The table below summarizes key methods for the derivatization of the tetrahydrofuran ether moiety.

| Reagent(s) | Reaction Type | Product(s) |

| Strong acids (e.g., HI, HBr) | Acidic Cleavage (S(_N)1 or S(_N)2) | Alkyl halides and alcohols |

| Sulfuric acid / Acetic anhydride | Ring Opening | Diacetoxyalkanes |

| Frustrated Lewis Pairs (FLPs) | Ring Opening | Varies depending on FLP structure |

| Boryl triflate / Aryloxide | Ring Opening / Incorporation | Aryloxy-butoxy-boron compounds |

Mechanistic Investigations of Key Synthetic Steps

The synthesis of the this compound framework often begins with a Diels-Alder reaction, a [4+2] cycloaddition. masterorganicchemistry.com A common approach involves the reaction of furan (the diene) with maleic anhydride (the dienophile). zbaqchem.comacs.org This reaction proceeds through a concerted mechanism, where the new sigma bonds are formed simultaneously as the pi bonds of the diene and dienophile rearrange. zbaqchem.comyoutube.com The result is a bicyclic adduct, an oxanorbornene derivative, which serves as a precursor to the final tetrahydrofuran structure. acs.org

The stereoselectivity of the Diels-Alder reaction, specifically the preference for the endo or exo product, is a critical aspect. In the reaction between furan and maleic anhydride, furan is noted to be less reactive and less endo-selective compared to a diene like cyclopentadiene. rsc.orgresearchgate.netrsc.org The small energy difference between the endo and exo transition states often leads to a mixture of products. rsc.org However, the selectivity can be influenced by several factors, including the presence of substituents on the furan ring and the reaction conditions. rsc.orgresearchgate.net Electron-donating groups on the furan can increase both reactivity and selectivity. rsc.orgresearchgate.net The use of ionic liquids as solvents has also been shown to enhance the yield and favor the formation of the endo adduct. thieme-connect.com Computational studies using the Activation Strain Model (ASM) have been employed to analyze the factors controlling reactivity and selectivity in these reactions. rsc.orgresearchgate.net

Following the Diels-Alder reaction, the double bond in the resulting oxanorbornene adduct is typically reduced via catalytic hydrogenation to yield the saturated tetrahydrofuran ring system. This step is crucial for obtaining this compound and its esters.

The mechanism of catalytic hydrogenation involves the adsorption of the unsaturated molecule onto the surface of a metal catalyst, such as palladium (Pd) or copper-based catalysts. researchgate.netumn.edu Hydrogen molecules also adsorb onto the catalyst surface and dissociate into hydrogen atoms. These atoms are then transferred sequentially to the carbons of the double bond, resulting in a saturated C-C bond.

Studies on the hydrogenation of maleic anhydride and its derivatives have provided insights into the reaction pathways. researchgate.netumn.edu For example, density functional theory (DFT) calculations on the hydrogenation of maleic anhydride over a palladium cluster model have explored the adsorption geometries and energetics of the reaction intermediates. umn.edu The reaction is understood to proceed through intermediates like succinic anhydride and γ-butyrolactone. umn.edu The choice of catalyst and reaction conditions is vital to ensure selective hydrogenation of the carbon-carbon double bond without causing undesired side reactions, such as the opening of the anhydride or ether ring. researchgate.net

The dicarboxylic acid form is often obtained by the hydrolysis of its corresponding diester derivatives, such as dimethyl or diethyl tetrahydrofuran-3,4-dicarboxylate. This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : This reaction is the reverse of Fischer esterification and is an equilibrium process. chemistrysteps.com The mechanism begins with the protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., H(3)O(+)), which makes the carbonyl carbon more electrophilic. youtube.comlibretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.comlibretexts.org This is followed by a series of proton transfers, which converts the alkoxy group (-OR) into a good leaving group (HOR). The leaving group is then expelled, and deprotonation of the resulting carbonyl yields the carboxylic acid and regenerates the acid catalyst. youtube.com To drive the equilibrium towards the products, a large excess of water is typically used. chemistrysteps.comlibretexts.org

Base-Catalyzed Hydrolysis (Saponification) : This process is generally irreversible and more efficient than acid-catalyzed hydrolysis. chemistrysteps.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (OH) on the carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the alkoxide ion (RO) as the leaving group. The alkoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid to give a carboxylate salt and an alcohol. This final acid-base step is essentially irreversible and drives the reaction to completion. chemistrysteps.com

Radical cyclization offers an alternative route to constructing the substituted tetrahydrofuran ring system. numberanalytics.com These reactions involve the intramolecular addition of a radical to a multiple bond. numberanalytics.comwikipedia.org The general mechanism involves three main stages: initiation, propagation (cyclization), and termination. numberanalytics.com

Initiation : A radical is generated on the substrate, often by the action of a radical initiator like AIBN (azobisisobutyronitrile) with a reagent such as tributyltin hydride. numberanalytics.comnih.gov

Propagation (Cyclization) : The generated radical attacks an internal double or triple bond within the same molecule. For the synthesis of five-membered rings like tetrahydrofuran, a 5-exo-trig cyclization is kinetically favored over a 6-endo-trig cyclization according to Baldwin's rules. harvard.edu This means the radical adds to the external carbon of the double bond, forming a five-membered ring with the new radical center located outside the ring. wikipedia.org

Termination : The cyclized radical is then quenched, for instance, by abstracting a hydrogen atom from tributyltin hydride, to yield the final product and regenerate the tin radical to continue the chain reaction. numberanalytics.com

Various methods have been developed for synthesizing substituted tetrahydrofurans via radical cyclization, starting from precursors like unsaturated alkyl halides or epoxides. acs.orgorganic-chemistry.orgrsc.org The stereochemical outcome of these cyclizations can be highly dependent on the reaction conditions and the presence of additives like Lewis acids. nih.gov

Regioselectivity and Chemoselectivity in Transformations

Regioselectivity and chemoselectivity are critical considerations in the chemical transformations of this compound and its derivatives, given the presence of multiple functional groups (two carboxylic acids/esters and a cyclic ether).

Regioselectivity refers to the preference for reaction at one site over another. In the context of radical cyclizations to form substituted tetrahydrofurans, the regioselectivity is often governed by Baldwin's rules, with 5-exo cyclizations being strongly preferred for forming five-membered rings. harvard.eduorganic-chemistry.org This leads to the formation of the tetrahydrofuran ring rather than a six-membered tetrahydropyran (B127337) ring. The regioselectivity of other reactions, such as the acidic cleavage of the ether, depends on the electronic and steric properties of the substituents on the ring. libretexts.org

Chemoselectivity is the preferential reaction of one functional group in the presence of others. For example, in the reduction of this compound, a reagent like borane-tetrahydrofuran complex (BH(_3)-THF) can be used to selectively reduce the carboxylic acid groups to alcohols without affecting the cyclic ether linkage. acs.org Conversely, catalytic hydrogenation with catalysts like palladium is used to selectively reduce a C=C double bond in a precursor molecule without affecting the ester or anhydride functionalities. umn.edu

In esterification or hydrolysis reactions, the two carboxyl groups (or ester groups) at the C-3 and C-4 positions can exhibit different reactivities due to their stereochemical relationship (cis or trans), potentially allowing for selective mono-esterification or mono-hydrolysis under carefully controlled conditions. The choice of reagents and reaction conditions is paramount to achieving the desired selective transformation.

Advanced Spectroscopic Characterization and Structural Elucidation of Tetrahydrofuran 3,4 Dicarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For tetrahydrofuran-3,4-dicarboxylic acid, ¹H and ¹³C NMR provide information on the chemical environment of each nucleus, while 2D NMR techniques are crucial for establishing connectivity and stereochemical relationships.

The analysis of ¹H and ¹³C NMR spectra allows for the assignment of each proton and carbon in the molecule. The chemical shifts are influenced by the electron-withdrawing carboxylic acid groups and the ether oxygen, leading to a distinct pattern.

¹H NMR: The proton spectrum is expected to show signals for the methine protons at C3 and C4, and the methylene (B1212753) protons at C2 and C5. The acidic protons of the carboxyl groups would appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), which can be confirmed by D₂O exchange. The protons on the tetrahydrofuran (B95107) ring would exhibit complex splitting patterns due to spin-spin coupling.

¹³C NMR: The carbon spectrum will feature distinct signals for the carbonyl carbons, the methine carbons (C3, C4), and the methylene carbons (C2, C5). The carbonyl carbons are the most deshielded, appearing far downfield. The methine carbons attached to the carboxyl groups will be downfield from the methylene carbons adjacent to the oxygen atom. oregonstate.edu

The following tables provide expected chemical shift ranges based on data for related tetrahydrofuran derivatives and general values for carboxylic acids. chemicalbook.comchemicalbook.comresearchgate.netnmrs.ioresearchgate.netchemicalbook.com

Expected ¹H NMR Chemical Shifts for this compound (Predicted values in a typical deuterated solvent like DMSO-d₆)

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| -COOH | > 12.0 | Broad Singlet (br s) |

| H2, H5 (Methylene) | 3.5 - 4.2 | Multiplet (m) |

| H3, H4 (Methine) | 3.0 - 3.6 | Multiplet (m) |

Expected ¹³C NMR Chemical Shifts for this compound (Predicted values in a typical deuterated solvent like DMSO-d₆)

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| -COOH | 170 - 180 |

| C2, C5 (Methylene) | ~70 |

| C3, C4 (Methine) | ~45 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex NMR signals and determining the stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between H3 and H4, and between these methine protons and the adjacent methylene protons at C2 and C5, confirming the connectivity along the carbon backbone. nist.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. An HSQC spectrum would link the ¹H signals of the methine (H3, H4) and methylene (H2, H5) protons to their corresponding ¹³C signals, allowing for definitive carbon assignments. uni-muenchen.de

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique reveals spatial proximities between protons, which is critical for determining stereochemistry. For example, in the cis isomer, a cross-peak between H3 and H4 would be expected due to their spatial closeness. In the trans isomer, this cross-peak would be absent or very weak. Instead, cross-peaks between H3 and a proton on C5, and H4 and a proton on C2 on the same face of the ring would help establish the relative configuration.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. The molecular weight of this compound (C₆H₈O₅) is 160.12 g/mol . cymitquimica.com

Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation. Key fragmentation pathways for dicarboxylic acids often involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).

Decarboxylation: A primary fragmentation would be the loss of a carboxyl group, either as COOH (45 Da) or CO₂ (44 Da). The sequential loss of both carboxyl groups is also a probable pathway.

Ring Cleavage: Fragmentation of the tetrahydrofuran ring itself can occur, often initiated after the initial loss of substituents.

Electrospray ionization (ESI), a softer ionization technique, is well-suited for this molecule. In negative ion mode, ESI-MS would readily show the deprotonated molecule [M-H]⁻ at m/z 159 and potentially the doubly charged ion [M-2H]²⁻ at m/z 79. Tandem MS (MS/MS) on the [M-H]⁻ ion would induce fragmentation, primarily through the loss of CO₂ (44 Da) to yield a fragment at m/z 115.

Predicted Key Fragments in ESI-MS/MS of this compound

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) |

|---|---|---|

| 159 ([M-H]⁻) | Loss of CO₂ | 115 |

| 159 ([M-H]⁻) | Loss of H₂O | 141 |

| 115 ([M-H-CO₂]⁻) | Loss of CO₂ | 71 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the spectra would be dominated by absorptions from the carboxylic acid groups and the ether linkage.

The most prominent features in the IR spectrum would be:

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

An intense C=O (carbonyl) stretching band around 1700-1725 cm⁻¹, typical for a saturated carboxylic acid.

A C-O-C (ether) stretching band, expected around 1050-1150 cm⁻¹. chemicalbook.comresearchgate.net

Raman spectroscopy would complement the IR data, often showing a strong C=O stretch and being particularly useful for observing skeletal vibrations.

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong |

| Ether | C-O-C stretch | 1050-1150 | Strong |

| Alkane | C-H stretch | 2850-3000 | Medium |

X-ray Crystallography for Absolute and Relative Stereochemistry

Single-crystal X-ray crystallography provides the most definitive method for determining molecular structure, including bond lengths, bond angles, and both relative and absolute stereochemistry. uwa.edu.auresearchgate.net Obtaining a suitable single crystal of this compound or a derivative would unambiguously establish the configuration of the stereocenters at C3 and C4. researchgate.netekb.eg

This technique would differentiate between the cis and trans diastereomers. Furthermore, for a crystal grown from an enantiomerically pure sample (e.g., only the (3R,4R)-isomer), X-ray diffraction can determine the absolute configuration by analyzing the anomalous dispersion of the X-rays, often expressed through the Flack parameter. This analysis is the gold standard for assigning the absolute structure of chiral molecules. nih.gov

Chiroptical Spectroscopy (e.g., ECD) for Absolute Configuration Determination

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) is a powerful method for determining the absolute configuration of chiral molecules in solution. nih.govresearchgate.net

The chiral isomers of this compound, (3R,4R) and (3S,4S), are expected to be ECD active. Their ECD spectra would be mirror images of each other, characterized by Cotton effects (positive or negative peaks) corresponding to electronic transitions. The meso isomer, being achiral, would be ECD silent.

The absolute configuration is typically determined by comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TDDFT). researchgate.net A good match between the experimental spectrum of an enantiomer and the calculated spectrum for a specific configuration (e.g., 3R,4R) allows for a confident assignment of its absolute stereochemistry.

Advanced Chromatographic Techniques for Separation and Purity Assessment

The separation and purity assessment of this compound and its related compounds are critical for ensuring the quality and performance of materials in which they are used. Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Advanced Polymer Chromatography (APC), provide the necessary resolution and sensitivity for these analytical challenges.

High-Performance Liquid Chromatography (HPLC) of Isomers

The separation of the stereoisomers of this compound is essential due to their different spatial arrangements, which can lead to variations in their physical properties and chemical reactivity. HPLC is a powerful technique for the resolution of such isomers. A reversed-phase HPLC method, often in combination with a mixed-mode column that also offers anion-exchange capabilities, is a common strategy for separating dicarboxylic acid isomers. helixchrom.comhelixchrom.com

The separation mechanism relies on the subtle differences in the polarity and acidity of the isomers. helixchrom.com For this compound, the cis and trans isomers will exhibit different dipole moments and steric hindrances, which affect their interaction with the stationary phase. Chiral stationary phases (CSPs) are necessary for the separation of enantiomers. sigmaaldrich.comresearchgate.net Polysaccharide-based chiral columns, for example, can be effective in resolving the enantiomers of chiral carboxylic acids. researchgate.net

A typical HPLC system for this purpose would consist of a pump, an autosampler, a column oven, and a detector, such as a UV-Vis or a mass spectrometer (MS). The choice of mobile phase is crucial and often involves a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.gov The pH of the mobile phase must be carefully controlled to manage the ionization state of the carboxylic acid groups, which significantly influences retention.

Below is a representative table outlining a potential HPLC method for the separation of this compound isomers, based on methods used for similar dicarboxylic acids. helixchrom.comhelixchrom.comresearchgate.net

| Parameter | Condition |

| Column | Mixed-Mode (Reversed-Phase/Anion-Exchange) C18 Column (e.g., Coresep SB) |

| Dimensions | 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 40% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 210 nm or Mass Spectrometry (ESI-) |

| Injection Volume | 5 µL |

This table represents a hypothetical HPLC method for the separation of this compound isomers, based on established principles for separating similar dicarboxylic acid compounds.

Advanced Polymer Chromatography (APC) with Gradient Elution for Related Polymer Additives

Advanced Polymer Chromatography (APC) is a modern evolution of traditional gel permeation chromatography (GPC) that utilizes smaller particle size columns (sub-3-µm) to achieve faster and higher-resolution separations of polymers and their additives. lcms.czhtds.fr This technique is particularly valuable for the analysis of polymer formulations where additives like this compound might be used to modify polymer properties.

The use of aggressive organic solvents like tetrahydrofuran (THF) is common in polymer analysis to dissolve the polymer matrix and its components. sielc.comwaters.com APC systems are specifically designed to be compatible with such solvents. htds.fr A gradient elution, where the mobile phase composition is changed during the analysis, allows for the effective separation of a complex mixture of polymer additives with varying polarities in a single run. waters.com

An APC system is often coupled with an Evaporative Light Scattering Detector (ELSD), which is a universal detector that is not dependent on the chromophoric properties of the analytes and is compatible with the organic solvents used. sielc.comwaters.com This setup enables the rapid assessment of the presence and purity of various additives in a polymer sample.

A representative APC method for the analysis of a blend of polymer additives is detailed below. This method demonstrates the capability of APC to significantly reduce analysis times compared to traditional HPLC. waters.com

| Parameter | Condition |

| System | ACQUITY APC System with p-QSM |

| Column | ACQUITY APC BEH C18, 1.7 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Tetrahydrofuran (THF) |

| Gradient | 3-minute gradient from 50% to 100% B |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 40 °C |

| Detection | Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 2 µL |

This table outlines a representative APC method for the separation of polymer additives, showcasing the speed and efficiency of the technique. waters.com

Computational Chemistry and Theoretical Investigations of Tetrahydrofuran 3,4 Dicarboxylic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in Tetrahydrofuran-3,4-dicarboxylic acid and understanding the distribution of electrons within the molecule. Density Functional Theory (DFT) is a commonly employed method for these calculations, offering a balance between accuracy and computational cost. arxiv.org For instance, the B3LYP functional combined with a basis set like 6-311++G(d,p) is often used to optimize the molecular geometry to its lowest energy state. vjol.info.vnnih.gov

The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles. For the parent tetrahydrofuran (B95107) (THF) molecule, DFT calculations have shown good agreement with experimental values for its structural parameters. vjol.info.vn The introduction of carboxylic acid groups at the 3 and 4 positions of the THF ring is expected to influence the ring's geometry due to steric and electronic effects.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Tetrahydrofuran Ring (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (ring) | 1.53 - 1.54 | |

| C-O (ring) | 1.43 - 1.44 | |

| C-C (exocyclic) | 1.51 - 1.52 | |

| C=O | ~1.21 | |

| O-H | ~0.97 | |

| C-O-C (ring) ~106-109 | ||

| O-C-C (ring) ~102-105 | ||

| C-C-C (ring) ~101-104 | ||

| C-C-COOH |

Note: This table provides representative values for a substituted tetrahydrofuran ring based on general computational chemistry knowledge and is for illustrative purposes only. Specific values for this compound would require dedicated calculations.

Conformation Analysis of Tetrahydrofuran Rings

The tetrahydrofuran ring is not planar and exists in various puckered conformations. The two most described conformations are the "envelope" (Cs symmetry) and the "twist" (C2 symmetry). researchgate.net Extensive computational and spectroscopic studies on THF itself have shown that these conformers are close in energy, with the twisted conformation being slightly more stable. researchgate.net

The presence of bulky carboxylic acid substituents at the 3 and 4 positions will significantly impact the conformational landscape of this compound. The relative orientation of these substituents (cis or trans) will lead to different stable conformers. Intramolecular hydrogen bonding between the two carboxylic acid groups, or between a carboxylic acid group and the ring's oxygen atom, can further stabilize certain conformations. Computational studies on dicarboxylic acids have shown that intramolecular hydrogen bonds can have a significant impact on their conformational preferences.

Energy Landscape Exploration

The energy landscape of a molecule describes the potential energy as a function of its atomic coordinates. Exploring this landscape is crucial for identifying all stable conformers (local minima) and the transition states that connect them. Methods like ab initio molecular dynamics (AIMD) can be used to simulate the dynamic behavior of the molecule and map out its conformational free energy landscape. mdpi.com

For dicarboxylic acids, AIMD simulations have revealed that intermolecular interactions in the condensed phase can stabilize conformers that are not predicted to be accessible in the gas phase by simple energy minimization. mdpi.com This highlights the importance of considering the environment when studying the conformational behavior of molecules like this compound, which can form extensive hydrogen bond networks.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathway, which is the lowest energy path from reactants to products, chemists can gain insights into the feasibility and selectivity of a reaction. This involves locating the transition state, which is the highest energy point along the reaction coordinate.

While specific reaction pathway modeling for this compound is not extensively reported in the searched literature, studies on related molecules provide a framework for how such investigations would be conducted. For example, the synthesis of substituted tetrahydrofurans often involves cyclization reactions, and computational studies can be used to explore the energy barriers of different possible cyclization pathways. rsc.org

Prediction of Reaction Selectivity and Kinetics

By calculating the energy barriers (activation energies) for different competing reaction pathways, it is possible to predict the selectivity of a reaction. The pathway with the lower activation energy will be kinetically favored. For instance, in the synthesis of substituted tetrahydrofurans, different stereoisomers can be formed, and computational modeling can help predict the diastereoselectivity of the reaction. nih.gov

Kinetic parameters, such as rate constants, can also be estimated using transition state theory and the calculated activation energies. Studies on the copolymerization of other cyclic ethers have utilized kinetic analysis to determine reaction orders and activation energies for both the main reaction and side reactions. nih.gov Such an approach could be applied to understand and optimize reactions involving this compound.

Catalyst Design and Optimization through Computational Methods

Computational methods play an increasingly important role in the design and optimization of catalysts. uni-saarland.de By understanding the interaction between a catalyst and the reactants at a molecular level, it is possible to design more efficient and selective catalysts. DFT calculations can be used to model the binding of reactants to the catalyst surface or active site and to calculate the energy profile of the catalyzed reaction.

For reactions involving dicarboxylic acids, such as the synthesis of polyesters, computational studies can help in understanding the role of the catalyst and co-catalyst in the polymerization mechanism. While no specific catalyst design for this compound was found, research on catalysts for the conversion of related furan-based dicarboxylic acids demonstrates the utility of these computational approaches.

Intermolecular Interactions and Supramolecular Assembly Studies

The carboxylic acid functional groups in this compound are capable of forming strong hydrogen bonds. These intermolecular interactions are crucial in determining the solid-state structure and supramolecular assembly of the compound. Computational methods can provide detailed insights into the nature and strength of these interactions.